molecular formula C15H16FNO4 B14369869 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate CAS No. 90428-61-8

1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate

Cat. No.: B14369869
CAS No.: 90428-61-8
M. Wt: 293.29 g/mol
InChI Key: CDPLIIVAMRBCNN-UHFFFAOYSA-N
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Description

1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate is an organic compound with a complex structure that includes various functional groups such as cyano, fluoro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate typically involves multi-step organic reactions. One common approach is the esterification of a suitable precursor with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and recrystallization to obtain the desired purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

    1-Ethyl 5-methyl 2-cyano-3-phenylpentanedioate: Lacks the fluoro group, which may affect its reactivity and biological activity.

    1-Ethyl 5-methyl 2-fluoro-3-phenylpentanedioate: Lacks the cyano group, which may influence its chemical properties and applications.

    1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylbutanedioate: Has a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate is unique due to the combination of cyano and fluoro groups, which impart distinct reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90428-61-8

Molecular Formula

C15H16FNO4

Molecular Weight

293.29 g/mol

IUPAC Name

1-O-ethyl 5-O-methyl 2-cyano-2-fluoro-3-phenylpentanedioate

InChI

InChI=1S/C15H16FNO4/c1-3-21-14(19)15(16,10-17)12(9-13(18)20-2)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3

InChI Key

CDPLIIVAMRBCNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)(C(CC(=O)OC)C1=CC=CC=C1)F

Origin of Product

United States

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